molecular formula C13H19NO B13995840 (4-Phenylazepan-4-yl)methanol CAS No. 7475-54-9

(4-Phenylazepan-4-yl)methanol

Cat. No.: B13995840
CAS No.: 7475-54-9
M. Wt: 205.30 g/mol
InChI Key: RICGNGUTQWPGLV-UHFFFAOYSA-N
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Description

(4-Phenylazepan-4-yl)methanol is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a phenyl group and a hydroxymethyl (-CH2OH) group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining aromatic (phenyl) and polar (hydroxyl) moieties.

Properties

CAS No.

7475-54-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(4-phenylazepan-4-yl)methanol

InChI

InChI=1S/C13H19NO/c15-11-13(7-4-9-14-10-8-13)12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2

InChI Key

RICGNGUTQWPGLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylazepan-4-yl)methanol typically involves the reaction of azepane derivatives with phenyl-containing reagents. One common method is the reduction of (4-Phenylazepan-4-yl)ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylazepan-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: (4-Phenylazepan-4-yl)ketone or (4-Phenylazepan-4-yl)aldehyde.

    Reduction: (4-Phenylazepan-4-yl)amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4-Phenylazepan-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Phenylazepan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between (4-Phenylazepan-4-yl)methanol and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Azepane (7-membered) 4-phenyl, 4-hydroxymethyl Potential CNS activity; synthetic versatility
(4-Phenylpiperidin-4-yl)methanol Piperidine (6-membered) 4-phenyl, 4-hydroxymethyl Higher rigidity; common in opioid receptor ligands
[4-(Dioxaborolan-2-yl)phenyl]methanol Benzene 4-boronic ester, hydroxymethyl Suzuki coupling precursor; polar solubility
(4-Phenylazepan-4-yl)ethanol Azepane 4-phenyl, 4-ethylhydroxyl Increased hydrophobicity; metabolic stability
Key Observations:
  • Functional Group Variations: The hydroxymethyl group distinguishes it from boronic ester analogs (e.g., [4-(Dioxaborolan-2-yl)phenyl]methanol), which are primarily used in cross-coupling reactions . Methanol derivatives, in general, exhibit higher polarity and water solubility but require stringent safety protocols due to toxicity risks .
  • Phenyl Substitution: The para-phenyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to unsubstituted azepanols.

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